
Citalopram N-oxide
Descripción general
Descripción
Citalopram N-oxide is a metabolite of citalopram, a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Citalopram N-oxide can be synthesized through the oxidation of citalopram using various oxidizing agents. One common method involves the reaction of citalopram with metachloroperbenzoic acid in an aprotic solvent such as methylene dichloride, acetone, acetonitrile, dimethylformamide, ethyl acetate, dimethyl sulfoxide, tetrahydrofuran, ether, isopropyl ether, chloroform, toluene, benzene, or dimethylbenzene .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The choice of solvent and reaction conditions may vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Citalopram N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: Reduction reactions can convert this compound back to citalopram or other related compounds.
Substitution: Substitution reactions can modify the functional groups attached to the this compound molecule.
Common Reagents and Conditions
Oxidation: Metachloroperbenzoic acid in aprotic solvents.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include citalopram, N-demethylcitalopram, and other related metabolites .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Citalopram N-oxide has several notable applications across different fields:
- Analytical Chemistry :
- Pharmacology :
- Toxicology :
- Biological Systems :
- Industrial Applications :
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, with peak plasma levels typically reached within 1-4 hours. Its metabolic pathways involve conversion to other metabolites such as demethylcitalopram and didemethylcitalopram through enzymatic processes mediated by CYP2D6 and CYP3A4 .
Several studies have investigated the implications of this compound in clinical settings:
- Clinical Response Correlation : A study demonstrated that plasma levels of this compound were significantly associated with clinical responses in patients treated with citalopram, suggesting that monitoring this metabolite could enhance therapeutic outcomes .
- Metabolic Profiles : Research analyzing metabolic profiles indicated that variations in the metabolism of citalopram—including the formation of this compound—could influence patient responses to treatment, highlighting the importance of personalized medicine approaches in pharmacotherapy .
- Pharmacogenomics : Investigations into genetic factors affecting the metabolism of citalopram have shown that polymorphisms in CYP2D6 can significantly alter levels of this compound, impacting both efficacy and safety profiles for individual patients .
Mecanismo De Acción
Citalopram N-oxide exerts its effects by inhibiting the reuptake of serotonin in the central nervous system, similar to its parent compound, citalopram. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets involved include the serotonin transporter and various serotonin receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Clomipramine N-oxide
- Doxepin N-oxide
- Clozapine N-oxide
- Mirtazapine N-oxide
- Olanzapine N-oxide
Uniqueness
Citalopram N-oxide is unique due to its specific metabolic origin from citalopram and its selective inhibition of serotonin reuptake. Unlike other similar compounds, this compound has minimal effects on dopamine and norepinephrine transporters, making it highly selective for serotonin .
Actividad Biológica
Citalopram N-oxide is a significant metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression and anxiety disorders. Understanding the biological activity of this compound involves examining its metabolic pathways, pharmacological effects, and clinical implications.
Metabolism and Formation
Citalopram undergoes extensive metabolism primarily in the liver, where cytochrome P450 enzymes play a crucial role. The formation of this compound is specifically mediated by the enzyme CYP2D6, which performs the N-oxidation of citalopram. This process is part of a broader metabolic pathway that includes:
- Demethylation : Citalopram is first demethylated to form demethylcitalopram and further to didemethylcitalopram.
- N-Oxidation : The conversion to this compound occurs exclusively via CYP2D6, highlighting its importance in the drug's metabolic profile .
Pharmacological Activity
Citalopram itself is known for its potent inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, which is beneficial for treating mood disorders. However, the pharmacological activity of its metabolites, including this compound, is less pronounced compared to the parent compound:
- Inhibition Potency : Studies indicate that Citalopram is at least eight times more effective than its metabolites in inhibiting serotonin reuptake . Consequently, while this compound may have some activity, it does not significantly contribute to the overall therapeutic effects associated with citalopram.
Clinical Implications
The clinical relevance of this compound arises mainly from its potential impact on drug interactions and side effects:
- Drug Interactions : Given that CYP2D6 is involved in metabolizing various medications, the presence of this compound may influence the pharmacokinetics of co-administered drugs metabolized by this enzyme. This can lead to altered therapeutic outcomes or increased risk of adverse effects.
- Safety Profile : While citalopram is generally well-tolerated, understanding the role of its metabolites can help in assessing individual patient responses and managing potential side effects such as serotonin syndrome or hyponatremia, especially in elderly patients .
Research Findings and Case Studies
Research has explored various aspects of citalopram metabolism and its implications:
- Stereoselective Metabolism : A study highlighted that CYP3A4 and CYP2C19 also contribute to citalopram metabolism but predominantly favor the S-enantiomer, which is more pharmacologically active . This stereoselectivity can affect patient responses based on genetic variability in these enzymes.
- Environmental Impact : Investigations into citalopram degradation in water systems revealed that chlorination processes could lead to the formation of harmful byproducts like N-nitrosodimethylamine (NDMA), raising concerns about environmental safety .
- Case Reports : Clinical observations have documented instances where patients experienced varying responses to citalopram treatment, potentially linked to individual metabolic profiles that include the formation of metabolites like this compound .
Propiedades
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435141 | |
Record name | Citalopram N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63284-72-0 | |
Record name | Citalopram N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citalopram N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63284-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITALOPRAM N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is citalopram N-oxide formed in the body?
A1: this compound is generated through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, , ] This metabolic pathway represents a secondary route of citalopram elimination, alongside demethylation to demethylcitalopram and didemethylcitalopram. []
Q2: Does this compound possess any pharmacological activity?
A2: The pharmacological activity of this compound remains largely unexplored. While it has been identified as a metabolite in biological samples, its affinity for serotonin transporters or other pharmacological targets is not well-characterized. [] Further research is needed to determine if it exhibits any inherent biological activity.
Q3: What analytical techniques are employed to identify and quantify this compound?
A3: Several analytical methods have been developed to detect and quantify this compound in biological matrices, primarily focusing on separating it from citalopram and its other metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS), has been successfully applied. [, ] Additionally, capillary electrophoresis (CE) methods utilizing chiral selectors have shown promise for the enantiomeric separation of this compound. []
Q4: What is the significance of studying this compound in a clinical context?
A4: While this compound might not possess significant pharmacological activity, its presence and levels in biological samples can provide valuable insights into an individual's drug metabolism. Interindividual variability in CYP2D6 activity, influenced by genetic polymorphisms or drug interactions, can significantly impact this compound formation. [] Therefore, monitoring this compound levels could contribute to personalized medicine approaches, potentially allowing for dose adjustments based on an individual's metabolic profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.